1-Methoxy-10H-phenothiazine

説明

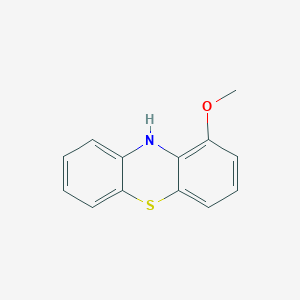

1-Methoxy-10H-phenothiazine is a methoxy-substituted derivative of the phenothiazine core, a tricyclic heterocyclic system comprising two benzene rings fused to a central sulfur and nitrogen-containing ring. The methoxy group (-OCH₃) is positioned at the 1-position of the phenothiazine scaffold (see Figure 1).

Phenothiazines are renowned for their diverse pharmacological activities, including antipsychotic, antihistaminic, and anticancer effects. The methoxy group at position 1 likely modulates electronic properties (e.g., electron-donating effects) and steric interactions, influencing solubility, bioavailability, and target binding .

特性

CAS番号 |

1576-70-1 |

|---|---|

分子式 |

C13H11NOS |

分子量 |

229.3 g/mol |

IUPAC名 |

1-methoxy-10H-phenothiazine |

InChI |

InChI=1S/C13H11NOS/c1-15-10-6-4-8-12-13(10)14-9-5-2-3-7-11(9)16-12/h2-8,14H,1H3 |

InChIキー |

ROGKOUKGHMDPLN-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |

正規SMILES |

COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |

他のCAS番号 |

1576-70-1 |

同義語 |

1-Methoxy-10H-phenothiazine |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-10H-phenothiazine typically involves the introduction of a methoxy group to the phenothiazine core. One common method is the methylation of phenothiazine using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced phenothiazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine core. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in glacial acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.

科学的研究の応用

1-Methoxy-10H-phenothiazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the treatment of neurological disorders and as an antipsychotic agent.

Industry: Utilized in the development of dyes, pigments, and other materials with unique optical properties.

作用機序

The mechanism of action of 1-Methoxy-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its potential antipsychotic effects. Additionally, its ability to generate reactive oxygen species through redox reactions makes it a potent antimicrobial agent.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include methoxy- and chloro-substituted phenothiazines, as well as derivatives with extended side chains. A comparative analysis is provided in Table 1.

Table 1: Structural and Physicochemical Comparison of 1-Methoxy-10H-phenothiazine and Analogues

Notes:

- Positional Effects: The 1-methoxy group in this compound occupies a distinct electronic environment compared to 2-methoxy derivatives (e.g., 7g).

- Chloro-Methoxy Hybrids: 8-Chloro-1-methoxy-10H-phenothiazine (CAS 823802-42-2) combines electron-withdrawing (Cl) and donating (OCH₃) groups, which may synergize in antimicrobial activity .

Crystallographic and Conformational Insights

- The crystal structure of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (triclinic, space group P1) reveals a planar phenothiazine core with a dihedral angle of 12.8° between the nitrophenyl and central ring, indicating minimal steric strain . Methoxy groups at position 1 may induce torsional effects, altering packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。